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Compound of Interest

Compound Name: Quinoxalin-5-ol

Cat. No.: B033150

For Researchers, Scientists, and Drug Development Professionals

Quinoxalin-5-ol, a heterocyclic aromatic compound, holds significant interest within the
scientific community, particularly in the fields of medicinal chemistry and materials science. This
technical guide provides an in-depth overview of the basic properties, structure, and relevant
experimental protocols associated with Quinoxalin-5-ol, tailored for researchers, scientists,
and drug development professionals.

Core Properties and Structure

Quinoxalin-5-ol, with the chemical formula CsHeN20, is a derivative of quinoxaline, a bicyclic
system composed of a benzene ring fused to a pyrazine ring. The presence of the hydroxyl
group at the 5-position significantly influences its chemical and physical properties.

Basic Properties

A summary of the fundamental properties of Quinoxalin-5-ol is presented in the table below. It
Is important to note that while some experimental data is available, many of the listed
properties are computed estimates and should be considered as such.
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Property Value Source

Molecular Formula CsHeN20 PubChem[1]

Molecular Weight 146.15 g/mol PubChem[1]

XLogP3 0.8 PubChem (Computed)[1]

Hydrogen Bond Donor Count 1 PubChem (Computed)[1]

Hydrogen Bond Acceptor
3 PubChem (Computed)[1]
Count

Data available in IUPAC
pKa o PubChem[1]
Digitized pKa Dataset

Predicted to be soluble in polar
organic solvents like ethanol, General knowledge based on
methanol, DMSO, and DMF,

with limited solubility in water.

Solubility o
similar structures[2]

Molecular Structure

The structure of Quinoxalin-5-ol consists of a planar quinoxaline core with a hydroxyl group

attached to the C5 position of the benzene ring. This structure allows for tautomerism, where

the compound can exist in both the phenol (quinoxalin-5-ol) and keto (quinoxalin-5(1H)-one)
forms. The equilibrium between these two forms can be influenced by the solvent and pH.

The presence of nitrogen atoms in the pyrazine ring and the hydroxyl group makes
Quinoxalin-5-ol capable of participating in hydrogen bonding, which affects its solubility and
intermolecular interactions.

Experimental Protocols
Synthesis of Quinoxaline Derivatives (General Protocol)

While a specific, detailed protocol for the synthesis of Quinoxalin-5-ol is not readily available
in the cited literature, a general and widely used method for synthesizing the quinoxaline
scaffold involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
The following is a generalized workflow based on this common synthetic route.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Quinoxalin-5-ol
https://pubchem.ncbi.nlm.nih.gov/compound/Quinoxalin-5-ol
https://pubchem.ncbi.nlm.nih.gov/compound/Quinoxalin-5-ol
https://pubchem.ncbi.nlm.nih.gov/compound/Quinoxalin-5-ol
https://pubchem.ncbi.nlm.nih.gov/compound/Quinoxalin-5-ol
https://pubchem.ncbi.nlm.nih.gov/compound/Quinoxalin-5-ol
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_on_the_Solubility_Profile_of_2_Methyl_5_quinoxalin_2_yl_aniline_in_Organic_Solvents.pdf
https://www.benchchem.com/product/b033150?utm_src=pdf-body
https://www.benchchem.com/product/b033150?utm_src=pdf-body
https://www.benchchem.com/product/b033150?utm_src=pdf-body
https://www.benchchem.com/product/b033150?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o-Phenylenediamine Derivative +
1,2-Dicarbonyl Compound

Y R e > eI > (e :zglcsatgtljlir;ation Quinoxaline Derivative
(with heating or catalyst) | (e.g., Cooling, Filtration) » (eg., Y )
Chromatography)

Solvent
(e.g., Ethanol, Acetic Acid)

Click to download full resolution via product page

A generalized workflow for the synthesis of quinoxaline derivatives.

Methodology:

e Reaction Setup: An appropriate o-phenylenediamine derivative and a 1,2-dicarbonyl
compound are dissolved in a suitable solvent, such as ethanol or acetic acid, in a round-
bottom flask.

e Reaction Conditions: The reaction mixture is typically heated to reflux for a period of time, or
a catalyst may be employed to facilitate the reaction at lower temperatures.

» Monitoring: The progress of the reaction can be monitored by thin-layer chromatography
(TLC).

o Work-up: Upon completion, the reaction mixture is cooled, and the crude product may
precipitate out of solution. The solid can then be collected by filtration.

 Purification: The crude product is purified by recrystallization from an appropriate solvent or
by column chromatography to yield the pure quinoxaline derivative.

Spectroscopic Characterization

The structural elucidation of Quinoxalin-5-ol and its derivatives relies on various spectroscopic
techniques.

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum of Quinoxalin-5-ol is available, providing
information about the functional groups present in the molecule.[1] The spectrum is expected to
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show characteristic absorption bands for:

O-H stretching: A broad band in the region of 3200-3600 cm~1 corresponding to the hydroxyl
group.

e C-H stretching: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm~1.

e C=N and C=C stretching: Aromatic ring and pyrazine ring stretching vibrations are expected
in the 1400-1600 cm~1* region.

e C-O stretching: The C-O stretching of the phenol group will likely be observed in the 1200-
1300 cm~1 range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for Quinoxalin-5-ol is not provided in the search results, the expected
chemical shifts for the protons (*H NMR) and carbons (33C NMR) can be inferred from the
analysis of similar quinoxaline derivatives.

e 1H NMR: The aromatic protons are expected to appear in the downfield region, typically
between 7.0 and 9.0 ppm. The proton of the hydroxyl group will likely be a broad singlet, and
its chemical shift will be dependent on the solvent and concentration.

e 13C NMR: The carbon atoms of the aromatic rings will resonate in the range of 110-160 ppm.
The carbon atom attached to the hydroxyl group (C5) is expected to be significantly
deshielded.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of quinoxaline derivatives is characterized by multiple
absorption bands in the ultraviolet and visible regions, arising from 1t-1* and n-1t* electronic
transitions within the aromatic system. The exact position and intensity of these bands are
influenced by the substituents and the solvent.

Biological Activity

Quinoxaline derivatives are a well-established class of compounds with a broad spectrum of
biological activities. Studies have demonstrated their potential as:
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e Anticancer Agents: Various quinoxaline derivatives have shown cytotoxic effects against a
range of human cancer cell lines.[3] Some have been investigated as inhibitors of specific
enzymes involved in cancer progression, such as Apoptosis Signal-regulating Kinase 1
(ASK1).[4]

» Antimicrobial Agents: The quinoxaline scaffold is a key component in several antibiotics.[5]
Numerous synthetic derivatives have been reported to exhibit significant antibacterial and
antifungal activities.[6][7][8][9][10]

e Enzyme Inhibitors: Beyond cancer-related enzymes, quinoxaline derivatives have also been
explored as inhibitors of other enzymes, such as monoamine oxidase (MAO).[11]

It is important to note that while the general class of quinoxalines shows diverse biological
activities, specific studies on the biological effects of Quinoxalin-5-ol are limited in the
provided search results. Further research is needed to fully elucidate its pharmacological
profile.

Conclusion

Quinoxalin-5-ol is a versatile heterocyclic compound with a rich chemical scaffold that
continues to be of great interest to the scientific community. This technical guide has provided a
comprehensive overview of its fundamental properties, structure, and general experimental
protocols. While specific experimental data for Quinoxalin-5-ol remains somewhat limited in
the public domain, the information presented here, based on its structural similarity to other
well-characterized quinoxaline derivatives, offers a solid foundation for researchers and drug
development professionals working with this promising molecule. Further investigation into its
specific physical, chemical, and biological properties is warranted to unlock its full potential in
various scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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